Irganox 1035
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58O6S/c1-35(2,3)27-21-25(22-28(33(27)41)36(4,5)6)13-15-31(39)43-17-19-45-20-18-44-32(40)16-14-26-23-29(37(7,8)9)34(42)30(24-26)38(10,11)12/h21-24,41-42H,13-20H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBJXXJYHWLXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCCSCCOC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7028011 | |
| Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid, White to off-white solid; [EPA ChAMP: Hazard Characterization] White to off-white powder, granules, or pellets; Odorless; [Great Lakes Chemical MSDS] | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |
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| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid thiodi-2,1-ethanediyl ester | |
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CAS No. |
41484-35-9 | |
| Record name | Thiodiethylene bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41484-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Anox 70 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041484359 | |
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| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1,1'-(thiodi-2,1-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiodiethylene bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7028011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.340 | |
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| Record name | THIOETHYLENE GLYCOL BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F5OZW34JZ | |
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Chemical Structure and Mechanistic Aspects of Irganox 1035
Irganox 1035, chemically known as Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a multifunctional stabilizer that integrates features of both primary and secondary antioxidants into a single molecule. knowde.comspecialchem.comadditivesforpolymer.com This dual functionality allows it to interrupt the degradation cycle of polymers at different stages. basf.comtri-iso.com
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]ethylsulfanyl]ethyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
| Chemical Name | Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] | knowde.comspecialchem.comadditivesforpolymer.com |
| CAS Number | 41484-35-9 | knowde.comspecialchem.com |
| Molecular Formula | C₃₈H₅₈O₆S | |
| Molecular Weight | 642.9 g/mol |
Sulfur-Containing Thioester Linkages
Connecting the two hindered phenolic end-groups is a central chain containing a thioether linkage (-S-), which is part of a larger thioester structure. tri-iso.comeuroplas.com.vn The full chemical name, Thiodiethylene bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], clearly indicates this sulfur-containing diester bridge. specialchem.com This part of the molecule is responsible for the secondary antioxidant activity, which complements the function of the phenolic moieties. basf.comuvabsorber.com
Primary Antioxidant Mechanisms
Primary antioxidants are classified as chain-breaking antioxidants that interfere with the propagation of autoxidation. basf.comnih.gov The hindered phenolic components of this compound are responsible for this primary mechanism. basf.comspecialchem.com
Free Radical Scavenging by Phenolic Groups
The principal role of a hindered phenolic antioxidant is to act as a radical scavenger. basf.comvinatiorganics.com During the oxidation of a polymer, highly reactive free radicals (such as alkylperoxyl, ROO•, and alkoxyl, RO•) are generated. researchgate.net These radicals can attack the polymer chains, leading to degradation. The hindered phenolic groups in this compound readily donate the hydrogen atom from their hydroxyl group to these reactive radicals. partinchem.comresearchgate.net This donation neutralizes the radical, converting it into a more stable, non-radical species and thereby preventing it from causing further damage. fiveable.me
Interruption of Chain Propagation Reactions
By scavenging the key radical species, this compound effectively interrupts the oxidative chain reaction. nih.govfiveable.me The autoxidation of polymers is a cyclical process where a radical reacts with the polymer to create another radical, propagating the damage. nih.gov The phenolic antioxidant breaks this cycle. nih.gov After donating a hydrogen atom, the antioxidant itself becomes a phenoxyl radical. However, this resulting radical is significantly stabilized by two factors: the bulky tert-butyl groups prevent it from reacting further, and the electron delocalization across the aromatic ring dissipates its energy, rendering it relatively unreactive. vinatiorganics.compartinchem.com This stable radical is incapable of continuing the chain reaction, thus terminating the degradation process. partinchem.com
Secondary Antioxidant Mechanisms
Secondary antioxidants, also known as hydroperoxide decomposers, function by preventing the proliferation of radicals. basf.comeuroplas.com.vn The sulfur-containing thioester portion of this compound provides this crucial secondary level of protection. tri-iso.com While primary antioxidants scavenge existing radicals, secondary antioxidants eliminate their precursors. basf.com
Table 2: Antioxidant Mechanisms of this compound
| Mechanism Type | Active Moiety | Function | Target Species | Result |
|---|---|---|---|---|
| Primary | Hindered Phenol (B47542) | Free Radical Scavenging | Peroxyl (ROO•) and Alkoxyl (RO•) radicals | Interruption of the oxidative chain reaction nih.govfiveable.me |
| Secondary | Thioester | Hydroperoxide Decomposition | Hydroperoxides (ROOH) | Prevention of new radical formation basf.comeuroplas.com.vn |
Hydroperoxide Decomposition via Sulfur-Containing Structure
A key function of this compound is its ability to decompose hydroperoxides, which are unstable intermediates formed during the auto-oxidation cycle of polymers. basf.com The thioether linkage in the this compound molecule is crucial for this process. It acts as a secondary antioxidant by converting hydroperoxides into non-radical, stable products, thereby preventing the chain scission and crosslinking reactions that lead to the deterioration of the polymer's physical and mechanical properties. basf.combasf.com This hydroperoxide decomposition activity is particularly effective at elevated temperatures, making this compound a suitable heat stabilizer. basf.com The sulfur-containing moiety can catalytically decompose multiple hydroperoxide molecules.
Combined and Synergistic Antioxidant Action
The dual functionality of this compound, combining both primary and secondary antioxidant mechanisms within a single molecule, leads to a highly effective and synergistic stabilization of polymers. rangdaneh.ir
Dual Functionality in Thermal Processing and Long-Term Use
This compound provides comprehensive protection to polymers throughout their lifecycle, from high-temperature processing to long-term end-use applications. basf.com During processing, where polymers are exposed to high heat and shear, the hydroperoxide decomposing ability of the thioether group is paramount in preventing degradation. basf.com For long-term thermal stability, the radical scavenging action of the hindered phenolic groups is essential for quenching free radicals that are generated over time due to environmental factors like heat and oxygen. basf.com This combined action ensures the preservation of the polymer's integrity, color, and mechanical properties. azelis.comspecialchem.com
Synergistic Effects with Other Antioxidant Classes (e.g., Amines, Phosphites)
The performance of this compound can be further enhanced when used in combination with other classes of antioxidants, leading to synergistic effects.
Amines: When combined with aminic antioxidants, such as Irganox 5057, this compound can prevent the scorching of polyurethane flexible foams. specialchem.comspecialchem.com While amine antioxidants are highly effective radical scavengers, their combination with the hydroperoxide decomposing ability of this compound provides a more robust stabilization system. basf.comlongchangchemical.com
Phosphites: Phosphite (B83602) co-stabilizers, like Irgafos 168, are known to be efficient hydroperoxide decomposers, particularly during processing. rangdaneh.irlongchangchemical.com When used with this compound, a synergistic effect is observed where the phosphite protects the phenolic antioxidant from premature depletion, allowing it to provide long-term thermal stability. rangdaneh.irbasf.comlongchangchemical.com This combination is highly effective in preserving the polymer's properties during melt processing and subsequent use. rangdaneh.ir
Comparative Analysis with Other Irganox Series Compounds (e.g., 1010, 1076, 300)
This compound exhibits distinct properties when compared to other antioxidants in the Irganox series.
| Antioxidant | Key Structural Feature | Primary Function | Key Advantages |
| This compound | Hindered phenol with thioether linkage | Primary and Secondary Antioxidant | Dual functionality, excellent for wire and cable due to sulfur content. rangdaneh.ir |
| Irganox 1010 | Sterically hindered phenolic (tetra-functional) | Primary Antioxidant | High molecular weight, low volatility, good extraction resistance. longchangchemical.com |
| Irganox 1076 | Sterically hindered phenolic (mono-functional) | Primary Antioxidant | Good compatibility with many polymers, suitable for food contact applications. longchangchemical.com |
| Irganox 300 | Single sterically hindered phenolic group | Primary Antioxidant | Lower steric hindrance may lead to better mobility in some polymer matrices. |
Research Findings:
Irganox 1010 vs. 1035: Irganox 1010, with its four hindered phenolic groups, offers excellent primary antioxidant activity and is noted for its low volatility and resistance to extraction. longchangchemical.com However, this compound's sulfur content provides superior thermal stability in specific applications like wire and cable. In a study on crosslinked polyethylene (B3416737), Irganox 1010 showed better stability, while this compound exhibited some incompatibility at higher concentrations.
Irganox 1076 vs. 1035: Irganox 1076 is a widely used primary antioxidant with good compatibility across various polymers. longchangchemical.com In contrast, this compound's higher molecular weight (643 g/mol vs. 531 g/mol for Irganox 1076) can lead to improved migration resistance, though it may have reduced compatibility in certain low-polarity polymers.
Irganox 300 vs. 1035: Due to its lower steric hindrance with a single bulky group, Irganox 300 can exhibit higher efficiency in terms of oxidation induction time (OIT) in recycled HDPE compared to this compound, which has two such groups.
Synthesis and Purity Considerations in Academic Research
Experimental Preparation Procedures
The laboratory-scale synthesis of Irganox 1035 is primarily an esterification reaction. This process involves the reaction of specific chemical precursors under controlled conditions to yield the desired antioxidant compound.
The principal reactants in the synthesis of this compound are thiodiethylene glycol and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid. The reaction is typically carried out under controlled temperatures with continuous stirring to ensure a homogenous mixture. In some research settings, ultrasonic dispersion may be employed to further enhance homogeneity. The reaction temperature is a critical parameter that must be carefully managed to facilitate the esterification process while preventing the thermal degradation of the sensitive phenolic groups.
A typical experimental setup might involve dissolving this compound in a mixture of monomers like methyl methacrylate (B99206) (MMA) and stearyl methacrylate (SMA) at a controlled temperature, for instance, 40°C, to form a homogeneous solution. google.com
Table 1: Key Reactants and Conditions for this compound Synthesis
| Parameter | Detail | Source |
|---|---|---|
| Primary Reactants | Thiodiethylene glycol, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | |
| Reaction Type | Esterification | |
| Temperature | Controlled, with specific examples at 40°C for dissolution and 60-80°C for curing. | google.com |
To enhance the rate of the esterification reaction, acid catalysts may be utilized in industrial processes. In a laboratory setting, the choice of catalyst can vary. For instance, some syntheses may employ catalysts like lithium methylate or Manalox® 130 (an aluminum isopropoxide-based catalyst). epo.org The primary by-product of this esterification reaction is water, which needs to be removed to drive the reaction towards completion. In some continuous processes for related polyurethane systems where this compound is an additive, vacuum and/or chemical desiccants are used to remove moisture and volatile by-products like carbon dioxide. google.comgoogle.com
Following the initial reaction, a curing stage is often necessary to complete the esterification and solidify the product. This can be a sequential process, starting at room temperature and then progressing to elevated temperatures, such as 60°C and subsequently 80°C. After the curing process is complete, the final product is cooled to room temperature. This controlled cooling helps in obtaining a stable form of this compound, which can be either amorphous or crystalline.
Catalysis and By-product Management
Purity Assessment and Characterization for Research Applications
Ensuring the high purity of this compound is paramount for its effective use in controlled scientific studies, as impurities can significantly alter its antioxidant properties.
A variety of analytical techniques are employed to determine the purity of this compound and to quantify any residual components. A typical purity assay for this compound specifies a minimum purity of 98.0%. chemsrc.com The content of volatile substances is also a key parameter, generally required to be less than or equal to 0.5%. knowde.com
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity analysis. lgcstandards.comtandfonline.comnih.gov HPLC with ultraviolet-visible (UV-Vis) or fluorescence detection can be used for direct injection analysis. tandfonline.comnih.gov Other sophisticated techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also used to confirm the structure and purity of the compound. lgcstandards.comlgcstandards.comlcms.cz Gel Permeation Chromatography (GPC) combined with MS is another suitable method for analyzing Irganox and identifying impurities. lcms.cz
Table 2: Typical Purity Specifications for this compound
| Parameter | Specification | Source |
|---|---|---|
| Assay (Purity) | ≥ 98.0% | chemsrc.comknowde.comepa.govsci-hub.se |
| Volatiles | ≤ 0.5% | knowde.com |
| Appearance | White to off-white powder or granules | |
| Melting Range | 64.5 – 78.0 °C | knowde.com |
The presence of impurities can have a considerable impact on the antioxidant efficacy of this compound. welltchemicals.com Impurities can potentially interfere with the free-radical scavenging mechanism of the primary antioxidant, leading to a reduction in its ability to protect polymers from degradation. welltchemicals.com In applications such as polyethylene (B3416737) for wire and cable insulation, micro-contaminants can negatively affect the material's insulation properties. welltchem.com
Integration and Performance in Polymer Matrices
Compatibility with Polymer Substrates
Irganox 1035 demonstrates broad compatibility with numerous polymer substrates, enhancing their stability and performance. specialchem.com Its effectiveness is noted across polyolefins, styrenics, polyesters, polyamides, and various elastomers and adhesive systems. ulprospector.comazelis.comperformanceadditives.us
This compound is extensively utilized in the stabilization of polyolefins, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polybutene (PB). ulprospector.comnbinno.comspecialchem.comazelis.comazelis.comspecialchem.comalibaba.com It provides efficient stabilization during processing and ensures long-term thermal stability. specialchem.comazelis.comazelis.comspecialchem.com In polyethylene, particularly in carbon black-filled wire and cable resins, this compound is a widely used antioxidant. azelis.comperformanceadditives.usazelis.com Its high quality helps to minimize the presence of microcontaminants that could otherwise impair the insulation properties of the wire. azelis.comazelis.com The sulfur content in this compound contributes to superior thermal stability in these applications.
Studies on high-density polyethylene (HDPE) have shown its effectiveness in preventing oxidation over time. However, at concentrations above 0.3%, it may exhibit partial incompatibility, leading to a phenomenon known as "bleeding out". For cross-linked polyethylene (XLPE) used in wire and cable applications, this compound improves heat stability and migration resistance. It is also noted for its excellent compatibility with polypropylene, enhancing its thermal stability under stress. nbinno.com The use of this compound in polybutene and other polyolefins helps to prolong their lifespan by preventing degradation during high-temperature processing. ulprospector.comspecialchem.comazelis.comazelis.comspecialchem.com
Table 1: Performance Characteristics of this compound in Polyolefins
| Polymer | Application | Key Benefits |
|---|---|---|
| Polyethylene (PE) | Wire and Cable Resins (especially carbon black-filled) | Efficient processing stabilization, long-term thermal stability, low color, minimizes microcontaminants. azelis.comazelis.comperformanceadditives.usazelis.com |
| Cross-Linked PE (XLPE) | Wire and Cable Insulation | Improved heat stability and migration resistance. specialchem.comadditivesforpolymer.com |
| Polypropylene (PP) | General Applications | Enhances thermal stability and prolongs material lifespan under thermal stress. nbinno.comspecialchem.com |
| Polybutene (PB) | General Applications | Provides effective stabilization during processing and use. ulprospector.comspecialchem.comazelis.comazelis.comspecialchem.comgoogle.com |
This compound is compatible with styrene (B11656) homo- and copolymers, such as high-impact polystyrene (HIPS) and acrylonitrile (B1666552) butadiene styrene (ABS). specialchem.comspecialchem.comadditivesforpolymer.comspecialchem.com In these materials, it functions as a stabilizer, protecting them from thermal-oxidative degradation. alibaba.com Its incorporation into HIPS and ABS helps maintain the mechanical and aesthetic properties of the final products. specialchem.comadditivesforpolymer.comspecialchem.com It is recognized for its ability to prevent discoloration caused by heat and light, and it possesses a degree of photostability. alibaba.com
The application of this compound extends to linear polyesters and polyvinyl chloride (PVC). ulprospector.comspecialchem.comazelis.comperformanceadditives.usazelis.comspecialchem.com In these polymers, it acts as a heat stabilizer, preventing degradation during melt processing and enhancing long-term performance. ulprospector.comazelis.comperformanceadditives.us Its low volatility and good compatibility make it a suitable choice for these applications, ensuring the stability of the polymer matrix. nbinno.comalibaba.com
This compound is also utilized in polyamides (PA) and polyurethanes (PUR). ulprospector.comspecialchem.comazelis.comperformanceadditives.usazelis.comspecialchem.com In polyamides, it contributes to thermal stability, which is crucial for applications requiring high-temperature resistance. alibaba.comgoogle.com For polyurethanes, particularly flexible foams, this compound is effective in preventing scorching, often used in combination with an aminic antioxidant. specialchem.comspecialchem.com It can serve as a substitute for Butylated Hydroxytoluene (BHT) in these formulations. specialchem.comspecialchem.com
The stabilizing properties of this compound are highly valued in various elastomers, including styrene-butadiene-styrene (SBS), ethylene (B1197577) propylene (B89431) rubber (EPR), ethylene propylene diene monomer (EPDM), and other synthetic rubbers. ulprospector.comspecialchem.comazelis.comperformanceadditives.usazelis.comspecialchem.com It improves the resistance of these materials to aging and environmental stressors. In EPDM, this compound has been studied for its role in preventing degradation under irradiation conditions, where it functions by reacting with peroxyl radicals to terminate chain reactions. researchgate.net Its use in synthetic rubbers is critical for maintaining their physical properties and ensuring durability in applications such as textiles and industrial goods. alibaba.comalibaba.com
Table 2: Application of this compound in Various Polymer Systems
| Polymer Family | Specific Polymers | Key Performance Benefits |
|---|---|---|
| Styrenics | HIPS, ABS | Prevents thermal-oxidative degradation, maintains properties. specialchem.comadditivesforpolymer.comspecialchem.com |
| Polyesters/PVC | Linear Polyesters, PVC | Provides heat stability during processing and long-term use. ulprospector.comspecialchem.comazelis.comperformanceadditives.us |
| Polyamides/Polyurethanes | PA, PUR Foams | Offers thermal stability; prevents scorching in PUR foams. ulprospector.comazelis.comperformanceadditives.usspecialchem.comspecialchem.com |
| Elastomers | SBS, EPR, EPDM, Synthetic Rubbers | Improves resistance to aging and environmental stress; protects against degradation. ulprospector.comspecialchem.comazelis.comperformanceadditives.us |
This compound is a suitable antioxidant for stabilizing organic polymers in both hot melt and solventborne adhesives. azelis.comknowde.com It effectively protects the adhesive against thermo-oxidative degradation during application and throughout its service life. azelis.comknowde.com Key features for this application include being non-staining, non-discoloring, having low volatility, and being resistant to extraction. azelis.comknowde.com It is also compatible with natural and synthetic tackifier resins used in adhesive formulations. ulprospector.comazelis.comperformanceadditives.us In hot melt adhesives, its use helps to maintain viscosity and adhesion properties by preventing thermal degradation of the base polymer and resins. specialchem.comspecialchem.comalibaba.com
Elastomers (SBS, EPR, EPDM, Synthetic Rubbers)
Diffusion and Distribution within Polymer Networks
The diffusion and distribution of this compound are critical parameters that influence its efficiency as a stabilizer. The mobility of the antioxidant molecules allows them to intercept free radicals and decompose hydroperoxides, thus preventing the degradation of the polymer.
Studies have been conducted to understand the diffusion behavior of this compound in high-density polyethylene (HDPE). Research demonstrates that the concentration of this compound significantly affects the prevention of oxidation over time. The diffusion of this compound in HDPE follows Fick's second law, and its temperature dependence can be described by an Arrhenius equation. alljournals.cnresearchgate.net Experimental methods, such as the Roe's method, have been employed to measure the diffusion coefficients at various temperatures, typically between 60 and 100°C. alljournals.cnresearchgate.net The concentration of the antioxidant within the polymer films can be determined using UV-Vis spectroscopy. alljournals.cn
A study investigating the diffusion of this compound in HDPE nanocomposites provided specific diffusion coefficient values at different temperatures, as shown in the table below. researchgate.netresearchgate.net
Table 1: Diffusion Coefficient of this compound in HDPE
| Temperature (°C) | Diffusion Coefficient (m²/s) |
|---|---|
| 60 | 1.05E-15 |
| 80 | 1.11E-14 |
| 100 | 8.84E-14 |
Data sourced from studies on this compound diffusion in pristine HDPE. alljournals.cn
The mobility of this compound within a polymer is significantly influenced by the polymer's morphology, particularly its degree of crystallinity, and the processing temperatures.
Polymer Crystallinity: In semi-crystalline polymers like HDPE, the crystalline regions are largely impermeable to the antioxidant molecules. researchgate.net Diffusion is primarily restricted to the amorphous phase. Consequently, higher crystallinity can lead to reduced antioxidant mobility, potentially lowering its effectiveness as the antioxidant molecules are less able to migrate to the sites of oxidative attack. The leaching of antioxidants has been observed to be lower from polymers with higher crystallinity, such as HDPE, compared to those with lower crystallinity. researchgate.net
Processing Temperatures: Higher processing temperatures increase the mobility of polymer chains and, consequently, the diffusion rate of the antioxidant. bme.hu This enhanced mobility can lead to a more uniform distribution of this compound throughout the polymer matrix. However, excessively high temperatures can also lead to the premature consumption of the antioxidant during processing. researchgate.net Studies have shown that a two-step extrusion process, where the antioxidant is added in the second step, can improve the oxidative induction time (OIT) compared to a traditional one-step method. researchgate.net
The incorporation of nanofillers, such as nanoclay, into polymer matrices can have a profound effect on the diffusivity of antioxidants like this compound. The addition of nanoclay, such as Cloisite® 15A, into HDPE has been shown to significantly hinder the diffusion of this compound. alljournals.cnresearchgate.netartsetmetiers.fr
This reduction in diffusivity can be attributed to several factors:
Increased Tortuosity: The dispersed nanoclay platelets create a more tortuous path for the diffusing antioxidant molecules, thereby increasing the distance they must travel. researchgate.net
Intermolecular Interactions: There may be intermolecular interactions between the antioxidant molecules and the chemical groups on the surface of the nanofiller. researchgate.net
Reduced Molecular Mobility: The formation of an interphase region with reduced molecular mobility around the nanofillers can also impede antioxidant diffusion. researchgate.net
Research has quantified this effect, showing that the incorporation of 3 wt% of Cloisite® 15A into HDPE significantly decreases the diffusion coefficient of this compound and increases its activation energy for diffusion. researchgate.net
Table 2: Effect of Nanoclay on this compound Diffusion Coefficient in HDPE at 100°C
| Material | Diffusion Coefficient (m²/s) |
|---|---|
| Pristine HDPE | 8.84E-14 |
| HDPE + 3 wt% Cloisite® 15A | 3.03E-14 |
Data sourced from a comparative study on this compound diffusivity in HDPE and HDPE/nanoclay composites. alljournals.cn
Influence of Polymer Crystallinity and Processing Temperatures on Mobility
Performance in Specific Polymer Applications
This compound is utilized in a variety of polymer applications due to its effective stabilization properties. azelis.comspecialchem.comspecialchem.com Its performance is particularly notable in demanding applications such as wire and cable insulation and medical devices.
This compound is widely recommended for use in wire and cable resins, especially those containing carbon black. azelis.comspecialchem.comspecialchem.combasf.comazelis.comadvantage.com.twimcdsa.co.za It provides efficient processing stabilization and long-term thermal stability. basf.comazelis.com Its sulfur-containing structure contributes to its superior thermal stability in these applications.
The presence of carbon black, which is added for UV protection, can interact with antioxidants and reduce their effectiveness. researchgate.netdrexel.edu Carbon black can adsorb the antioxidant, decreasing its active concentration within the polymer. However, this compound is considered suitable for these systems, helping to maintain the electrical and mechanical properties of the insulation over time. basf.comjicable.org It is used in various types of polyethylene for cable applications, including thermoplastic PE, crosslinked polyethylene (XLPE), and halogen-free flame retardant (HFFR) PE. jicable.org In peroxide crosslinked polyethylene (XLPE), which is common for medium and high voltage cables, sulfur-containing antioxidants like this compound are specifically required to manage interactions with the crosslinking agents. jicable.orggoogle.com
In the medical field, this compound is incorporated into elastomers used for medical devices to prevent oxidative degradation. Its effectiveness and low toxicity make it a suitable choice for these sensitive applications. For instance, it has been used in radiation-vulcanized rubber films, where it contributes to enhanced transparency and lower toxicity compared to traditional sulfur-vulcanized alternatives. The antioxidant helps to maintain the integrity and longevity of the elastomeric components, which is critical for the safety and performance of medical devices. researchgate.netgoogle.com
Coatings and Inks: Enhancing UV and Thermal Degradation Resistance
In the coatings and inks industry, the longevity of the product is paramount. This compound is employed to protect organic substrates from thermo-oxidative degradation. specialchem.com As a primary antioxidant, it is particularly effective in stabilizing polymers against heat exposure that occurs during manufacturing, curing, or high-temperature baking cycles. specialchem.combasf.com This protection helps to prevent discoloration, such as yellowing, and the loss of mechanical properties. btc-europe.com
The mechanism of protection involves interrupting the auto-catalytic process of autoxidation, where free radicals are formed due to heat and light, leading to the breaking of molecular bonds. btc-europe.com this compound, often used in conjunction with other stabilizers like phosphites or hindered amine light stabilizers (HALS), helps to maintain the integrity of the coating or ink formulation. basf.combtc-europe.com It is suitable for use in solvent-based coatings and hot-melt adhesives. specialchem.comazelis.com For instance, in UV-curable inkjet inks, this compound can be included as a stabilizer to ensure chemical and physical stability. google.com
Its application extends to various coating types, including general industrial coatings. specialchem.com The combination of antioxidants like this compound with UV absorbers can provide synergistic effects, offering comprehensive protection against both thermal and light-induced degradation. btc-europe.com
Table 1: Application of this compound in Coatings and Inks
| Application Type | Function | Benefit |
| Solvent-based Coatings | Primary Antioxidant, Heat Stabilizer | Prevents thermo-oxidative degradation during processing and service life. specialchem.com |
| UV-Curable Inkjet Inks | Stabilizer | Contributes to good chemical and physical stability of the ink. google.com |
| General Industrial Coatings | Primary Antioxidant | Protects against heat-induced degradation. specialchem.com |
| Hot-Melt Adhesives | Heat Stabilizer | Ensures stability during application and use. azelis.comspecialchem.com |
Polyethylene Hot-Water Pipes (B44673): Insights from Antioxidant Diffusion Studies
The long-term stability of polyethylene (PE) pipes, especially those used for hot water, is critically dependent on the retention of antioxidants within the polymer matrix. This compound is a widely used antioxidant for this application, often in cross-linked polyethylene (PEX) pipes. azelis.comgoogle.com Studies have shown that the diffusion and subsequent loss of antioxidants can significantly impact the service life of these pipes. aston.ac.uk
Research has focused on understanding the diffusion coefficients of this compound in polyethylene. The diffusion of antioxidants is a temperature-dependent process, often following an Arrhenius law, where diffusivity increases with temperature. researchgate.netresearchgate.net For example, one study determined the diffusion coefficient of this compound in low-density polyethylene (LDPE) to be 5.82 x 10⁻¹² cm²/s at 23°C. witpress.com
The migration of this compound from the pipe material into the water is a key concern. researchgate.net This process is influenced by factors such as water temperature and flow rate. witpress.com Studies have shown that the loss of sulfur-containing phenolic antioxidants can be rapid at the beginning of exposure to high temperatures (80-105°C). aston.ac.uk The oxidation of the pipes can be accelerated when in contact with water due to the extraction of the antioxidant into the water phase. aston.ac.uk
The presence of chlorine or chlorine dioxide in the water, used for disinfection, adds another layer of complexity. These chemicals can react with and deplete the antioxidants, reducing the pipe's resistance to degradation. google.comgoogle.com Research has been conducted to develop antioxidant systems that are more resistant to extraction and chemical attack, sometimes involving synergistic blends of different types of antioxidants. google.com
The distribution of the antioxidant within the pipe wall is also crucial. Non-homogenous distribution, which can occur during the extrusion process, may lead to localized areas of lower antioxidant concentration, making these regions more susceptible to degradation. aston.ac.uk
Table 2: Diffusion and Performance Data of this compound in Polyethylene Pipes
| Polymer Type | Parameter | Value/Finding | Reference |
| LDPE | Diffusion Coefficient at 23°C | 5.82 x 10⁻¹² cm²/s | witpress.com |
| HDPE | Effect of Nanoclay (3 wt% Cloisite® 15A) | Significantly hinders the diffusion of this compound and increases its activation energy. | researchgate.net |
| PEX | Aging at 110°C | The thickness of the highly oxidized inner wall layer was about 5 mm in oxidation spots and 0.5 mm elsewhere in an aged pipe. | inrae.fr |
| MDPE | Antioxidant Concentration in Extruded Pipe | Concentration is almost twice as high in the center of the pipe wall compared to the inner and outer wall sections. | aston.ac.uk |
Long Term Stability and Degradation Studies in Various Environments
Thermal Stability and Oxidation Resistance
Irganox 1035 is recognized for its role as a primary antioxidant and heat stabilizer, providing both processing stability and long-term thermal resistance to organic polymers. imcdsa.co.zaspecialchem.comknowde.com Its dual functionality stems from a hindered phenolic group that scavenges free radicals and a sulfur-containing structure that decomposes hydroperoxides into non-radical, stable products. This mechanism is crucial for preventing chain scission and maintaining the integrity of the polymer during high-temperature processing and extended use.
Heat Stability and Long-Term Thermal Resistance in Polymer Matrices
This compound imparts excellent heat stability and is compatible with a range of polymer matrices, including polyethylene (B3416737), polypropylene (B1209903), and polybutene. specialchem.com It is particularly effective in high-temperature processing applications like extrusion and is noted for its low volatility and resistance to extraction, which helps prevent "bleeding out" at concentrations up to 0.3% in materials like crosslinked polyethylene. knowde.com
The sulfur content in this compound provides superior thermal stability, especially in applications such as wire and cable insulation, when compared to sulfur-free antioxidants. Its higher molecular weight also contributes to improved migration resistance within the polymer. The antioxidant is designed to be effective over a broad temperature range, from room temperature to the polymer's melting point, ensuring long-term stability. basf.com
In practical applications, this compound is used to stabilize polymers against thermo-oxidative degradation during both manufacturing and end-use, thereby extending the service life of the material. knowde.comspecialchem.combasf.com It is often recommended for use in carbon black-containing resins due to its ability to provide optimal oxidation resistance and thermal stability. imcdsa.co.zabasf.com
Resistance to Oxidative Damage and Chain Scission
As a primary phenolic antioxidant, this compound effectively interrupts the degradation processes in polymers by reacting with and neutralizing free radicals. basf.com This radical scavenging mechanism is a key function of its sterically hindered phenolic structure. By interrupting these chain reactions, it prevents oxidative damage that can lead to a loss of mechanical properties such as impact strength and flexibility. basf.com
Furthermore, the thioether group within the this compound molecule acts as a secondary antioxidant by decomposing hydroperoxides, which are unstable byproducts of oxidation that can otherwise lead to further degradation. basf.combasf.com This dual-action mechanism of radical scavenging and hydroperoxide decomposition is fundamental to preventing polymer chain scission and preserving the material's structural integrity over time.
Accelerated Aging Tests for Durability Assessment
Accelerated aging tests are employed to evaluate the long-term durability of polymers stabilized with this compound. These tests simulate the effects of long-term exposure to environmental stressors in a shorter timeframe. For instance, thermal aging tests can be conducted in an oven at elevated temperatures, such as 125°C, under a controlled airflow to assess the material's embrittlement time and the formation of carbonyl groups, which are indicators of oxidation. aston.ac.uk
Another common method is the determination of the Oxidation Induction Time (OIT), which measures the effectiveness of the antioxidant in delaying the onset of oxidation. mdpi.combibliotekanauki.pl Studies have shown that the OIT of polymers containing antioxidants like Irganox 1076, a related compound, significantly increases with higher antioxidant concentrations, confirming their protective capabilities. mdpi.com Accelerated aging can also be performed under high oxygen pressure to investigate the direct reaction between oxygen and the phenolic antioxidant, a factor that can reduce stabilizer efficiency under certain conditions. researchgate.net
The degradation of antioxidants during accelerated aging can be monitored using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify degradation products. acs.org For example, studies on Irganox 1010, another phenolic antioxidant, have identified hydrolysis of the ester bond as a primary degradation mechanism under such tests. acs.org These assessments are crucial for predicting the service life of the polymer and ensuring the continued activity of the antioxidant over time. mdpi.com
Stability in Food Simulants
Aqueous Food Simulants (distilled water, acetic acid, ethanol)
Systematic studies have investigated the stability of this compound in various EU-official aqueous food simulants. Research has shown that this compound is practically stable in distilled water, 3% aqueous acetic acid, and 15% aqueous ethanol (B145695) under test conditions of 10 days at 40°C and 1 hour at 100°C. researchgate.nettandfonline.comnih.gov This stability is essential for ensuring that the antioxidant does not significantly degrade and migrate into aqueous foodstuffs during storage.
One study measured the migration of several antioxidants, including this compound, into aqueous simulants during a 10-day storage study at 40°C. cqm.rs The results indicated that this compound did migrate into these simulants. cqm.rs Another study found that the migration of this compound into aqueous simulants was relatively low, at ≤2.03 µg/g.
The stability of antioxidants in aqueous simulants can be temperature-dependent. Generally, antioxidants tend to be more stable at lower temperatures. researchgate.net For instance, while some higher molecular weight antioxidants showed instability in 3% acetic acid even at low temperatures, others remained stable. researchgate.net
The table below summarizes the stability of this compound in different aqueous food simulants based on a comprehensive study.
| Food Simulant | Test Condition 1 | Test Condition 2 | Stability Finding |
| Distilled Water | 10 days at 40°C | 1 hour at 100°C | Practically Stable |
| 3% Acetic Acid | 10 days at 40°C | 1 hour at 100°C | Practically Stable |
| 15% Ethanol | 10 days at 40°C | 1 hour at 100°C | Practically Stable |
Data sourced from a systematic study on the stability of selected polymer antioxidants. tandfonline.comnih.gov
Fatty Food Simulants (olive oil, ethanolic solutions)
The stability of this compound has also been evaluated in fatty food simulants. In a study using 95% aqueous ethanol as an alternative fat simulant, this compound was found to be practically stable under exposure conditions of 10 days at 40°C and 1 hour at 100°C. researchgate.nettandfonline.comnih.gov
Research has also been conducted using olive oil as a fatty food simulant. nih.gov Analytical methods have been developed to measure the stability and migration of additives like this compound in olive oil at various time-temperature conditions. nih.gov Generally, antioxidants appear to be more stable in olive oil compared to aqueous simulants. researchgate.net
The table below presents the stability of this compound in fatty food simulants from a key study.
| Food Simulant | Test Condition 1 | Test Condition 2 | Stability Finding |
| 95% Ethanol | 10 days at 40°C | 1 hour at 100°C | Practically Stable |
| Olive Oil | Various time/temp | - | Stable |
Data compiled from studies on antioxidant stability in food simulants. tandfonline.comnih.govnih.gov
Migration Studies and Quantification in Simulated Environments
The migration of this compound from food-contact materials is a significant area of study, with research quantifying its movement into various food simulants. These studies are crucial for assessing the potential for human exposure. nih.gov
Research has demonstrated that this compound can migrate into aqueous food simulants. cqm.rswhiterose.ac.uk In a 10-day storage study conducted at 40°C, the migration of several antioxidants, including this compound, was measured. cqm.rs For this compound, the migration into aqueous simulants was found to be up to ≤2.03 μg/g. researchgate.net Analytical methods, primarily high-performance liquid chromatography (HPLC) with UV detection, have been developed to quantify these low-level migration concentrations in both aqueous simulants and more challenging fatty food simulants like olive oil. nih.govnih.gov The stability of this compound in these simulants is a key factor in the accuracy of migration studies. It has been shown to be practically stable in common EU aqueous food simulants (distilled water, 3% acetic acid, and 15% ethanol) and in 95% ethanol under various time and temperature conditions. researchgate.net
The following table summarizes findings from a migration study of various antioxidants.
Degradation Pathways and Products
The degradation of this compound can occur through various mechanisms, influenced by factors such as the polymer matrix, processing conditions, and environmental exposure.
Identification of Degradation Products in Polymer Systems
This compound, a phenolic antioxidant, functions by scavenging free radicals generated during polymer oxidation. This process inherently leads to the formation of degradation products. The primary mechanism involves the donation of a hydrogen atom from its hindered phenolic group to a free radical, which in turn converts the antioxidant into a stable radical that does not propagate the oxidation chain. The sulfur-containing part of the molecule also plays a role by decomposing hydroperoxides into stable, non-radical products. While specific degradation products of this compound in various polymer systems are a subject of ongoing research, the general products formed from its oxidation are non-radical compounds that help stabilize the polymer matrix.
Influence of Processing and Curing on Antioxidant Consumption
The processing and curing stages of polymer production can significantly impact the consumption of this compound. High temperatures and mechanical stress during processing generate free radicals, leading to the consumption of the antioxidant. basf.com Studies on peroxide-cured low-density polyethylene (LDPE) have shown that the presence of this compound can influence the curing reaction itself. researchgate.net The method of incorporating the antioxidant into the polymer matrix is also critical; for instance, two-step extrusion processes can enhance its efficiency by preventing premature reactions with free radicals during cross-linking. In some cases, low concentrations of antioxidants like this compound (e.g., 0.2%) may not provide sufficient protection during processing, potentially leading to thermal degradation of the polymer, as evidenced by the formation of ketones and unsaturation. aston.ac.uk
Mechanisms of Antioxidant Loss (e.g., "bleeding out" in polyethylene)
One of the primary physical mechanisms for the loss of this compound from a polymer matrix is "bleeding out," a phenomenon driven by its partial incompatibility with certain polymers like polyethylene. This process, also referred to as exudation, is more likely to occur at higher concentrations (e.g., >0.3% in polyethylene). specialchem.com The low volatility and resistance to extraction of this compound are desirable properties that counteract this loss. knowde.comazelis.com However, its mobility within the polymer, which can be influenced by factors like polymer crystallinity, can affect its long-term retention and stability. For example, in low-crystallinity LDPE, the mobility of this compound is a key factor.
The following table lists the chemical compounds mentioned in this article.
Advanced Analytical Methodologies for Research
Quantification of Irganox 1035 in Complex Matrices
The accurate quantification of this compound in various materials is crucial for quality control, regulatory compliance, and understanding its behavior within the polymer matrix. Several advanced analytical techniques are employed for this purpose, each with its specific advantages.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and sensitive method for the quantification of this compound. This technique separates the antioxidant from other components in a sample, allowing for its precise measurement. A common method involves using a reversed-phase column and a mobile phase gradient, for example, transitioning from a water/acetonitrile mixture to pure acetonitrile. sci-hub.se The detection wavelength is typically set at 276 nm or 275 nm to achieve optimal sensitivity for this compound. sci-hub.se
The method's reliability has been demonstrated through validation studies, which show good linearity with high regression coefficients (R² ≥0.9990). acs.orgresearchgate.net Limits of detection (LOD) and quantification (LOQ) for this compound using HPLC-UV have been reported in the range of 0.01-0.09 ng/mL and 0.02-0.30 ng/mL, respectively, showcasing the method's high sensitivity. sci-hub.se Furthermore, studies have shown that this compound is stable in various food simulants under different testing conditions, making HPLC-UV a robust method for migration studies. nih.gov While UV detection is common, fluorescence detection can also be utilized, as both require chromophoric groups within the molecule for sensitive analysis. fraunhofer.de
Table 1: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Zorbax Eclipse XDB C18 (4.6 mm x 150 mm, 5µm) | sci-hub.se |
| Mobile Phase | Acetonitrile/Water Gradient | sci-hub.se |
| Detection Wavelength | 276 nm | sci-hub.se |
| LOD | 0.01-0.09 ng/mL | sci-hub.se |
| LOQ | 0.02-0.30 ng/mL | sci-hub.se |
| Linearity (R²) | ≥0.9990 | acs.orgresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing this compound. However, due to the high molecular weight and low volatility of this compound, direct analysis by GC-MS is challenging. researchgate.net To overcome this, a derivatization step is often employed to increase the volatility of the compound. An alternative approach is pyrolysis-GC/MS, where the sample is thermally degraded into smaller, more volatile fragments that can be readily analyzed by the GC-MS system. ifremer.fr
In a typical GC-MS analysis of this compound, the mass spectrometer identifies the compound based on its unique mass spectrum. For this compound, characteristic fragment ions are observed, with a base peak at m/z 249 and other significant fragments at m/z 193 and 309. dss.go.th The NIST Mass Spectrometry Data Center lists a main library entry for this compound with a total of 226 peaks, with the top peak at m/z 308. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Simultaneous Analysis and Impurity Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer high sensitivity and selectivity for the analysis of this compound and other polymer additives. lcms.czlcms.cz This technique is particularly useful for the simultaneous analysis of multiple additives and the detection of impurities. lcms.cz
In LC-MS analysis of this compound, electrospray ionization (ESI) in negative ion mode is often used, as the 3,5-di-tert-butyl-4-hydroxyphenyl structures are readily ionized under these conditions. lcms.cz To avoid issues with strong retention on reversed-phase columns, a Gel Permeation Chromatography (GPC) column can be used with a neutral mobile phase. lcms.cz This setup allows for the clear identification of this compound and other components based on their deprotonated molecules and retention times. lcms.cz
LC-MS/MS methods have been developed for the rapid screening of a wide range of polymer additives, including this compound. lcms.cz These methods often utilize fast polarity switching to detect both positive and negative ions, providing comprehensive information in a single run. lcms.cz For this compound, a common multiple reaction monitoring (MRM) transition in positive ESI mode is m/z 660.4 > 249.1. shimadzu.comshim-pol.pl
Table 2: LC-MS Parameters for this compound Analysis
| Parameter | Value/Description | Reference |
|---|---|---|
| Ionization Mode | ESI Negative | lcms.cz |
| Column Type | GPC (e.g., Shodex GF-310) | lcms.cz |
| Mobile Phase | Neutral (e.g., water/acetonitrile) | lcms.cz |
| Ionization Mode (MS/MS) | ESI Positive | shimadzu.comshim-pol.pl |
| MRM Transition | m/z 660.4 > 249.1 | shimadzu.comshim-pol.pl |
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for the identification of this compound. This technique identifies the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits a characteristic phenolic -OH stretching band at approximately 3600 cm⁻¹. Other notable bands include those around 1078 cm⁻¹ and 1159 cm⁻¹, which can be monitored to assess the depletion of the antioxidant during processes like photo-oxidation. researchgate.net The carbonyl group of the ester in Irganox 1010, a related antioxidant, shows a characteristic absorption at 1700 cm⁻¹, and the sulfoxide (B87167) group at 1035 cm⁻¹, which can be used to monitor its degradation. astm.org
Characterization of Antioxidant Activity
The primary function of this compound is to protect polymers from degradation. Its antioxidant activity can be characterized using various thermal analysis techniques.
Oxidation Induction Time (OIT) and Temperature (OIT*) Measurements
Oxidation Induction Time (OIT) is a standard method used to assess the effectiveness of antioxidants in stabilizing polymeric materials. google.com The test measures the time it takes for the onset of oxidation when a sample is held at a constant high temperature in an oxygen atmosphere. google.com A longer OIT indicates a higher level of stabilization. For instance, stabilized polyolefin formulations often exhibit OIT values of 200 minutes or more. google.com
Studies have shown a direct correlation between the concentration of this compound and the OIT of the polymer. For example, in non-irradiated Low-Density Polyethylene (B3416737) (LDPE), the presence of 0.5% and 1.0% this compound extends the OIT to 26 and 89 minutes, respectively, at 220°C. nukleonika.pl This demonstrates that doubling the antioxidant concentration can more than triple the OIT. nukleonika.pl The OIT is also dependent on the test temperature, with higher temperatures leading to shorter OIT values. nukleonika.pl
Table 3: OIT of LDPE with this compound at 220°C
| This compound Concentration | OIT (minutes) | Reference |
|---|---|---|
| 0.5% | 26 | nukleonika.pl |
| 1.0% | 89 | nukleonika.pl |
The relationship between OIT and antioxidant concentration is not always linear, as the depletion of the antioxidant is a complex process involving chemical reactions, migration, and evaporation. nukleonika.pl
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Scavenging Validation
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the direct detection and characterization of chemical species with unpaired electrons, such as free radicals. This methodology is instrumental in validating the primary antioxidant function of this compound, which involves scavenging harmful free radicals that initiate and propagate polymer degradation.
The fundamental mechanism of this compound's antioxidant activity lies in its hindered phenolic groups. These groups can donate a hydrogen atom to a free radical (R•), neutralizing it and thereby terminating the degradation chain reaction. In this process, the antioxidant itself becomes a stable, non-propagating phenoxyl radical. EPR spectroscopy can detect these transient radical species, providing direct evidence of the scavenging process.
Research on the degradation of polymer materials has utilized EPR to monitor radical processes. For instance, studies on polyethylene containing this compound have shown that the phenolic antioxidant not only inhibits chain oxidation but also alters the mechanisms of radical processes within the polymer matrix. researchgate.net By irradiating polymer samples at low temperatures and then monitoring the evolution of the EPR signal as the temperature is increased, researchers can identify the specific radicals formed and observe their decay as they are scavenged by the antioxidant. researchgate.net The intensity of the EPR signal corresponding to the polymer radicals decreases, while a new signal corresponding to the stabilized phenoxyl radical from this compound may appear, confirming the hydrogen atom transfer mechanism. researchgate.net This provides definitive validation of its role as a radical scavenger.
Computational Modeling and Simulation
Computational modeling and simulation have become indispensable tools in materials science, offering molecular-level insights that complement experimental data. For a multifunctional antioxidant like this compound, computational methods can predict its behavior within a polymer matrix, assess its long-term effectiveness, and elucidate its fundamental chemical activity.
Molecular Dynamics (MD) Simulations for Diffusion Coefficients
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By building atomistic models of the polymer and the antioxidant, MD simulations can predict how this compound moves, or diffuses, through a polymer matrix over time. The diffusion coefficient is a critical parameter, as it governs the ability of the antioxidant to migrate from bulk regions to the sites of oxidative attack, thereby influencing its long-term stability and efficiency.
Studies have successfully used MD simulations to model the diffusion coefficients of this compound in various polymers. For example, simulations have been combined with experiments to investigate the damping mechanism of Irganox-1035/nitrile-butadiene rubber (NBR) hybrids, where intermolecular interaction parameters calculated via MD simulations were correlated with macroscopic properties. researchgate.netnih.gov
Experimental measurements have determined the diffusion coefficient of this compound in different polymers, providing valuable data that can be used to validate MD simulation results. These studies highlight how factors such as temperature and the presence of nanofillers can impact diffusion. For instance, the diffusion of this compound has been measured in high-density polyethylene (HDPE), and the introduction of nanoclay fillers was found to significantly hinder its movement. researchgate.netpublicationslist.org
Table 1: Experimentally Determined Diffusion Coefficients for this compound This table presents diffusion coefficient values for this compound in Low-Density Polyethylene (LDPE) at a specific temperature.
| Polymer Matrix | Temperature (°C) | Diffusion Coefficient (cm²/s) | Source |
| LDPE | 23 | 5.82 x 10⁻¹² | witpress.com |
| LDPE | 30 | 2.5 x 10⁻¹³ | witpress.com |
| LDPE | 40 | 2.10 x 10⁻¹² | witpress.com |
| LDPE | 50 | 4.10 x 10⁻¹² | witpress.com |
Note: This interactive table allows for sorting and filtering of data.
Quantitative Structure-Property Relationship (QSPR) Models for Efficacy Prediction
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the properties of a chemical compound based on its molecular structure. For antioxidants, QSPR models can be developed to predict efficacy by correlating structural or physicochemical descriptors with observed antioxidant activity.
For this compound, QSPR models can predict its antioxidant efficacy based on descriptors such as solubility parameters and Hansen solubility spheres. These parameters provide insight into the compatibility and miscibility of the antioxidant within a specific polymer matrix, which is crucial for its performance. A well-dispersed antioxidant with good solubility in the polymer is more effective at intercepting free radicals throughout the material. While specific, detailed QSPR models for this compound are not widely published in open literature, the general approach involves a multi-step process.
Table 2: Conceptual Framework for a QSPR Model for Antioxidant Efficacy This table outlines the key components and descriptors that would be used in developing a QSPR model for a phenolic antioxidant like this compound.
| Model Component | Description | Example Descriptors for this compound |
| Structural Descriptors | Quantify the molecular structure. | Molecular Weight, Molecular Volume, Surface Area, Number of Phenolic Groups. |
| Topological Descriptors | Describe atomic connectivity and molecular shape. | Branching Indices, Connectivity Indices. |
| Quantum-Chemical Descriptors | Derived from quantum mechanics calculations. | HOMO/LUMO energies, Dipole Moment, Bond Dissociation Energy. |
| Physicochemical Descriptors | Represent physical properties. | Solubility Parameter, LogP (Octanol-Water Partition Coefficient). |
| Predicted Property | The target property to be modeled. | Antioxidant Efficacy (e.g., Induction Time, Radical Scavenging Rate). |
Note: This interactive table provides a conceptual outline of QSPR modeling.
The development of such a model would require a large dataset of antioxidants with experimentally measured efficacies to train and validate the mathematical relationship between the descriptors and the property.
Density Functional Theory (DFT) for Antioxidant Potential (HAT, SET-PT, SPLET mechanisms)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying the reactivity of molecules and elucidating reaction mechanisms. For this compound, DFT calculations can determine its intrinsic antioxidant potential by analyzing the thermodynamics of the key radical scavenging pathways. researchgate.net
The primary antioxidant activity of phenolic antioxidants is generally understood to proceed via three main mechanisms:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. The thermodynamic feasibility of this pathway is assessed by the Bond Dissociation Enthalpy (BDE). A lower BDE for the phenolic O-H bond indicates a more favorable HAT process. researchgate.netresearchgate.net
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton. This two-step process is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE). researchgate.netresearchgate.net
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton (deprotonation), forming an anion. The anion then transfers an electron to the radical. This mechanism's favorability is determined by the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). researchgate.netresearchgate.net
Theoretical studies using DFT have been performed on model structures representative of Irganox-type antioxidants to compare these mechanisms. researchgate.net By calculating the relevant thermodynamic parameters, researchers can predict which mechanism is most likely to dominate in a given environment (e.g., gas phase vs. solvent). For a model Irganox structure, calculations suggest that the HAT mechanism is the most favorable pathway for its antioxidant action, as indicated by a lower BDE compared to the energy barriers of the other pathways. researchgate.net
Table 3: Theoretical Antioxidant Potential Parameters for an Irganox Model (DFT Calculations) This table presents calculated thermodynamic values for a model Irganox compound, indicating the favorability of different antioxidant mechanisms. Values are illustrative based on theoretical studies. researchgate.net
| Mechanism | Controlling Parameter | Calculated Value (kJ/mol) | Implication for Antioxidant Activity |
| HAT | Bond Dissociation Enthalpy (BDE) | ~313 | Lower value suggests HAT is a viable mechanism. |
| SET-PT | Ionization Potential (IP) | >700 | Higher value indicates electron transfer is less favorable. |
| SPLET | Proton Affinity (PA) | - | The relative values of PA and ETE determine the favorability of this pathway. |
Note: This interactive table summarizes key parameters from DFT studies. The values are based on a model compound and serve to illustrate the application of DFT. researchgate.net
Compound Reference Table
Environmental Fate and Exposure Assessment in Academic Contexts
Biodegradation Studies
Biodegradation is a key process that determines the persistence of a chemical in the environment. Studies on Irganox 1035 have examined its susceptibility to microbial degradation under different conditions.
Research into the biodegradability of this compound in soil environments provides insight into its fate in terrestrial ecosystems. Studies using soil microcosms, which are controlled laboratory systems that simulate natural soil conditions, are employed to assess the rate and extent of degradation by soil microorganisms. While specific data from soil microcosm studies for this compound is not extensively detailed in the provided search results, the U.S. Environmental Protection Agency (EPA) has noted that the substance is expected to have high persistence in soil. epa.gov The fugacity model (Level III) estimates that a significant portion of the chemical, if released, will partition to soil (44.4%) and sediment (54.6%). epa.gov This suggests that biodegradation in soil is a slow process.
Biodegradability in Soil Microcosms
Aquatic and Terrestrial Ecotoxicity Research
Ecotoxicity studies are crucial for understanding the potential harm a chemical can cause to organisms in the environment. For this compound, research has been conducted to determine its toxicity to a range of aquatic and terrestrial organisms.
Acute toxicity to aquatic organisms is typically measured by the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates and algae. chemsafetypro.com Studies on this compound have yielded the following values:
Fish:
The 96-hour LC50 for Salmon gairdneri (now known as Oncorhynchus mykiss or Rainbow Trout) was found to be greater than 61 mg/L. additivesforpolymer.com
The 96-hour LC50 for Zebra Fish (Danio rerio) was determined to be greater than 57 mg/L. additivesforpolymer.com
Invertebrates:
The 48-hour EC50 for Daphnia magna (water flea) was found to be greater than 100 mg/L. additivesforpolymer.com
Algae:
The 72-hour EC50 for the algae Scenedesmus sp. was greater than 100 mg/L. additivesforpolymer.com
These values indicate a low level of acute toxicity to the tested aquatic organisms, as the concentrations causing effects are relatively high.
Interactive Data Table: Aquatic Ecotoxicity of this compound
| Organism | Test Duration | Endpoint | Value (mg/L) | Source |
| Salmon gairdneri | 96 hours | LC50 | >61 | additivesforpolymer.com |
| Zebra Fish | 96 hours | LC50 | >57 | additivesforpolymer.com |
| Daphnia magna | 48 hours | EC50 | >100 | additivesforpolymer.com |
| Algae (Scenedesmus sp.) | 72 hours | EC50 | >100 | additivesforpolymer.com |
The effect of this compound on bacterial activity, particularly in wastewater treatment systems, has also been assessed. The 3-hour EC50 for bacteria was found to be greater than 100 mg/L, suggesting a low inhibitory effect on microbial respiration in activated sludge. additivesforpolymer.com
LC50 and EC50 Values for Aquatic Organisms (Salmon, Zebra Fish, Daphnia Magna, Algae)
Research on Migration and Release from Materials
This compound is an additive used in various polymers, and its potential to migrate from these materials into the surrounding environment, including food, is a subject of research. mdpi.com The migration of additives like this compound is influenced by several factors, including the type of polymer, the nature of the contacting medium (e.g., food simulant), temperature, and time. mdpi.comresearchgate.net
Studies have shown that this compound can migrate from packaging materials. For instance, research has detected the migration of this compound from polyolefinic plastics into food simulants. mdpi.comresearchgate.net The rate and extent of this migration can vary significantly depending on the specific polymer and the conditions of use. researchgate.net For example, higher temperatures generally increase the rate of migration. researchgate.net The molecular weight of the antioxidant also plays a role, with lower molecular weight compounds sometimes migrating more readily. researchgate.net Improving heat stability and migration resistance are key advantages cited for this compound compared to some other antioxidants used in applications like wire and cable insulation.
Migration into Food Simulants
The migration of this compound, a sulfur-containing hindered phenolic antioxidant, from food contact materials (FCMs) into food is a critical aspect of its environmental fate and exposure assessment. basf.com Studies utilize food simulants to mimic the properties of different food types and evaluate the extent of this migration under various conditions.
Research has shown that this compound can migrate into aqueous food simulants. whiterose.ac.ukscribd.comcqm.rs In one study, the migration of eight antioxidants was investigated at 40°C over a 10-day storage period. whiterose.ac.ukscribd.comcqm.rs this compound was among the antioxidants that migrated into the aqueous simulants, with detected concentrations reaching up to ≤2.03 μg/g. whiterose.ac.ukresearchgate.net
The stability of this compound in various food simulants has also been a subject of investigation. A systematic study assessed the stability of five commercial plastics additives, including this compound, in three EU-official aqueous food simulants (distilled water, 3% aqueous acetic acid, and 15% aqueous ethanol) and an alternative fat simulant (95% aqueous ethanol). nih.govtandfonline.com The study was conducted under two different time/temperature conditions: 10 days at 40°C and 1 hour at 100°C. nih.govtandfonline.com The results indicated that this compound was practically stable under these conditions in all the tested food simulants. nih.govtandfonline.com
Analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection, have been developed for the quantitative analysis of this compound in food simulants. nih.govtandfonline.comtandfonline.comnih.gov These methods are crucial for accurately measuring migration levels and ensuring they remain within regulatory limits. sciex.com For fatty food simulants like olive oil, which present analytical challenges, specific methods have been developed. tandfonline.comnih.gov One such method involves the extraction of this compound from olive oil with acetonitrile, followed by HPLC analysis. tandfonline.com
Interestingly, while migration into aqueous simulants was not detected under severe sterilization or retorting conditions (2 hours at 100°C), migration into olive oil was observed under the same conditions, with this compound exceeding its proposed specific migration limit in some cases. tandfonline.com This highlights the importance of the food matrix's nature, particularly its fat content, in the migration process. scribd.comresearchgate.net
The table below summarizes findings from a study on the migration of various antioxidants into different food simulants.
Interactive Data Table: Migration of Antioxidants into Food Simulants
| Antioxidant | Food Simulant | Temperature (°C) | Duration (days) | Migration Level (μg/g) |
| This compound | Aqueous | 40 | 10 | ≤2.03 |
| BHA | Aqueous | 40 | 10 | |
| DBP | Aqueous | 40 | 10 | ≤14.43 |
| BHT | Aqueous | 40 | 10 | ≤706.3 |
| Cyanox 2246 | Aqueous | 40 | 10 | ≤20.68 |
| Irganox 1010 | Oil | 40 | 10 | 20.28-330.44 |
| Irganox 1330 | Oil | 40 | 10 | 3.08-47.31 |
Data sourced from a 10-day storage study at 40°C. whiterose.ac.ukresearchgate.net
Potential for Environmental Contamination (soil, air, water)
This compound is expected to have low mobility in soil. epa.gov Its rate of volatilization from water surfaces is predicted to be low based on its estimated Henry's Law constant. epa.gov Furthermore, the rate of hydrolysis is considered negligible. epa.gov These characteristics suggest that once in the environment, this compound is likely to persist. epa.gov
The primary route of environmental entry is through the lifecycle of plastic products containing this additive. whiterose.ac.uk The production, use, and disposal of these plastics can lead to the release of this compound. whiterose.ac.uk For instance, the degradation of plastic waste in terrestrial and aquatic environments can lead to the leaching of additives into the surrounding soil and water. whiterose.ac.ukresearchgate.net
Fugacity modeling (Level III) provides an estimation of how a chemical will partition between different environmental compartments. For this compound, the model predicts the following distribution:
Air: 0.00046%
Water: 1.04%
Soil: 44.4%
Sediment: 54.6% epa.gov
This suggests that soil and sediment are the primary environmental sinks for this compound. The chemical is classified as having high persistence (P3). epa.gov
Data Table: Environmental Fate Characteristics of this compound
| Property | Value/Prediction |
| Photodegradation Half-life | 2.103 hours (estimated) |
| Hydrolysis Half-life | 50 days at pH 8; 1.4 years at pH 7 (estimated) |
| Biodegradation | 2-7% in 28 days (not readily biodegradable) |
| Bioconcentration Factor (BCF) | 3.1 (estimated) |
| Log Koc | 8.9 (estimated) |
| Persistence | P3 (high) |
| Bioaccumulation Potential | B1 (low) |
Data from EPA Hazard Characterization Document. epa.gov
Strategies for Minimizing Migration in Food Contact Materials
Minimizing the migration of additives like this compound from food contact materials (FCMs) is crucial for ensuring food safety and quality. researchgate.net Several strategies can be employed to reduce this migration.
One key factor influencing migration is the properties of the packaging material itself . researchgate.net The choice of polymer and the incorporation of barrier layers can significantly impede the movement of additives. nih.gov Innovations such as multi-layered packaging and nanocoatings are being explored to reduce plastic degradation and subsequent migration of substances into food products. researchgate.net
The characteristics of the food also play a vital role. researchgate.net Factors such as the food's fat content, pH, and moisture level can influence the extent of migration. researchgate.netmdpi.com For example, migration tends to be higher into fatty foods. scribd.comresearchgate.net
Storage conditions , including temperature and contact time, are also critical parameters. researchgate.netmdpi.com Higher temperatures and longer storage durations generally lead to increased migration. scribd.comresearchgate.net Therefore, optimizing storage conditions can be an effective strategy.
Another approach is to improve the antioxidant's resistance to migration . This can be achieved by increasing its molecular weight, which reduces its mobility within the polymer matrix.
Furthermore, the design of the packaging can be a focus of scientific research to enhance its properties and reduce interactions between the packaging and the food. researchgate.net This includes the use of active packaging technologies, such as oxygen scavengers, which can indirectly reduce the degradation of the polymer and the subsequent release of additives. researchgate.net
Finally, adherence to regulatory standards and conducting rigorous migration testing are essential to ensure that any migration that does occur remains below established safety limits. mdpi.com
Advanced Topics and Future Research Directions
Structure-Activity Relationship Studies
The antioxidant mechanism of Irganox 1035 is primarily attributed to its hindered phenolic groups. These groups can scavenge free radicals that are generated during the oxidation of polymers. Additionally, the sulfur-containing backbone of the molecule plays a crucial role by decomposing hydroperoxides into stable, non-radical products. This dual functionality is vital for preventing the cleavage of polymer chains and preserving the material's integrity during high-temperature processing and over its service life.
The specific arrangement of bulky tert-butyl groups on the phenolic rings creates steric hindrance. This hindrance is a key factor in the antioxidant's efficacy. Studies comparing various phenolic antioxidants have highlighted the importance of such structural features. For instance, the number and position of hydroxyl groups on a flavonoid's molecular structure are key determinants of its radical-scavenging and metal-chelating capabilities. ias.ac.in Flavonoids with ortho-phenolic hydroxy groups exhibit higher stability due to electron delocalization, which also serves as a preferential binding site for trace metals. ias.ac.in Similarly, the presence of hydroxyl groups at specific positions on the C and A rings of the flavonoid structure enhances its radical scavenging capacity. ias.ac.in
The molecular weight and structure of an antioxidant also influence its physical properties, such as mobility within a polymer matrix. For example, this compound, with its two bulky R groups, has reduced mobility compared to antioxidants with a single such group, which can affect its antioxidation efficiency in certain polymers like recycled HDPE.
Insights from the structure-activity relationships of existing antioxidants like this compound are crucial for the rational design of new, more effective stabilizers. google.comgoogle.com Understanding how specific structural motifs contribute to antioxidant activity allows for the targeted synthesis of novel compounds with enhanced properties. google.com For instance, modifications to the functional groups on the carbon chain or aromatic rings of cinnamate-related compounds, such as replacing hydrogen atoms with halogens, hydroxyl groups, or alkyl groups, can be used to enhance the inhibitory potency of the compound. google.com
The development of quantitative structure-property relationship (QSPR) models is a valuable tool in this endeavor. These models can predict antioxidant efficacy based on parameters like solubility, which can then be validated through accelerated aging tests. The goal is to create antioxidants with improved thermal stability, lower volatility, and better compatibility with a wide range of polymers.
Future research in this area could focus on developing antioxidants with synergistic functionalities, combining the radical-scavenging capabilities of hindered phenols with other stabilizing mechanisms in a single molecule. This could lead to the creation of highly efficient, multifunctional additives for advanced polymer applications.
Influence of Chemical Structure on Antioxidant Efficacy
Polymer Nanocomposites and Interfacial Interactions
The incorporation of nanofillers into a polymer matrix can significantly enhance the material's properties. However, the performance of these nanocomposites is highly dependent on the interactions between the polymer, the nanofiller, and any additives present, such as antioxidants.
The surface properties of the nanofiller, including nanoscale roughness, play a significant role in these interactions. globalauthorid.com For instance, the addition of organically modified clay to polymer systems has been shown to increase surface roughness. cambridge.org The organic modifications on the clay surface reduce its surface energy, leading to better interaction with the polymer matrix and aiding in the dispersion of the clay platelets. cambridge.org
The presence of an antioxidant like this compound can also influence these interfacial interactions. The diffusion of the antioxidant within the polymer matrix can be affected by the presence of nanofillers. Studies have investigated the diffusion of this compound in high-density polyethylene (B3416737) (HDPE) nanocomposites, highlighting the complex interplay between the antioxidant, the polymer, and the nanoclay. researchgate.net
The addition of this compound to polymer hybrids can have a notable impact on their mechanical and thermal properties. In a study on polyacrylate emulsion (PAE)/Irganox-1035 hybrids, the addition of the antioxidant led to a significant increase in the material's damping performance, as indicated by a higher loss factor (tanδ). researchgate.net This suggests that this compound not only functions as an antioxidant but also contributes to the mechanical stability of the material under stress.
The damping mechanism in these hybrids was found to be related to the compatibility of the components. researchgate.net In the PAE/Irganox-1035 system, good compatibility was observed, with the amorphous Irganox-1035 exhibiting a very high viscoelastic property, which in turn improved the damping performance of the hybrid. researchgate.net
Table of Mechanical and Thermal Properties of Hybrid Materials
| Material System | Property Measured | Finding |
| Polyacrylate Emulsion (PAE)/Irganox-1035 Hybrids | Loss factor (tanδ) | Increased from 2.2 to 4.2 with higher doses of this compound, indicating enhanced damping performance. |
| PAE/Irganox-1035 Hybrids | Damping Mechanism | Good compatibility between PAE and amorphous Irganox-1035, which has a high viscoelastic property (tanδ=20.7), improves the damping of the system. researchgate.net |
| Natural Intralaminar Hybrid Composites | Mechanical Properties | Hybridization of sisal-based composites with other natural fibers improved tensile, flexural, and impact properties. nih.gov |
| Natural Intralaminar Hybrid Composites | Thermal Stability | Hybridization did not significantly affect the thermal stability of the composites. nih.gov |
Role of Nanoscale Roughness and Interfacial Interactions in Composites
Application in Emerging Technologies
This compound is a versatile antioxidant used in a wide array of polymers, including polyolefins, polyurethanes, and elastomers. azelis.comazelis.comulprospector.com Its high thermal stability and low volatility make it particularly suitable for demanding applications. knowde.comecochemchina.com
One of the primary applications for this compound is in the stabilization of polyethylene (PE) and crosslinked polyethylene (XLPE) used for wire and cable insulation. azelis.comjicable.org In these applications, it provides efficient processing stabilization and long-term thermal stability. imcdsa.co.za Its use is especially recommended for wire and cable resins that contain carbon black. azelis.comperformanceadditives.us
Beyond traditional applications, this compound is finding use in emerging technologies. For example, its role in polymer nanocomposites is an active area of research, with studies exploring its diffusion and interaction with nanofillers. globalauthorid.comresearchgate.net The development of advanced materials with tailored properties often relies on the precise control of additives like this compound.
Furthermore, the insights gained from studying this compound and other phenolic antioxidants are being applied to the design of novel compounds for a variety of applications, including those outside the realm of polymer stabilization. google.comgoogle.com The fundamental principles of structure-activity relationships are broadly applicable and can guide the development of new functional molecules for diverse technological fields.
Advanced Materials Requiring High Oxidation Resistance and Thermal Stability
The demand for materials with superior longevity and performance in harsh environments has led to the widespread use of this compound. Its high thermal stability and compatibility with a range of polymers make it an essential additive in various industrial sectors. imcdsa.co.zaecochemchina.com
This compound is particularly crucial in the production of:
Wire and Cable Insulation: It provides exceptional processing and long-term thermal stability for polyethylene (PE) and cross-linked polyethylene (XLPE) resins used in wire and cable applications. azelis.comazelis.com Its presence helps to prevent premature gel formation during extrusion and ensures the long-term reliability of the insulation. chemicalbook.com The sulfur content in this compound offers superior thermal stability compared to some other antioxidants.
Polyolefins: In polymers like polyethylene and polypropylene (B1209903), this compound enhances thermal stability under stress, extending the material's lifespan. ulprospector.com It is also used in polybutene and other polymers like styrene (B11656) homo- and co-polymers. azelis.com
Elastomers and Adhesives: The compound is utilized in both natural and synthetic rubber formulations to improve resistance to aging. It is also suitable for stabilizing hot-melt and solvent-borne adhesives. azelis.comknowde.com
High-Performance Coatings: In paints and coatings, this compound improves durability by offering resistance to UV light and thermal degradation, making them suitable for demanding applications, including automotive and industrial settings. alibaba.combasf.com
The effectiveness of this compound is often enhanced when used in conjunction with secondary antioxidants, creating a synergistic effect that provides comprehensive protection against degradation. basf.com
Table 1: Performance of this compound in Various Polymers
| Material Type | Application | Key Benefit of this compound |
|---|---|---|
| Polyethylene (PE) / Polypropylene (PP) | General Plastics | Enhances thermal stability and prolongs lifespan under thermal stress. |
| Cross-linked Polyethylene (XLPE) | Wire and Cable Insulation | Provides superior thermal stability and prevents premature gel formation. azelis.comazelis.comchemicalbook.com |
| Rubber Compounds (Natural & Synthetic) | Elastomers | Improves resistance to aging and environmental stressors. |
| Adhesives | Hot-Melt and Solvent-Borne | Protects against thermo-oxidative degradation. azelis.comknowde.com |
| Paints and Coatings | Industrial and Automotive | Enhances durability and resistance to UV light and thermal degradation. alibaba.com |
Integration into Active Packaging Systems
The role of antioxidants in food packaging is to prevent the oxidation that can lead to spoilage and a decrease in the nutritional value of food. mcc-hamburg.de Active packaging systems are designed to interact with the food or the headspace within the package to extend shelf life and maintain product quality.
This compound and similar thiodipropionate compounds are valuable in this field. mcc-hamburg.decosmeticsinfo.org While direct addition to food is one application of antioxidants, their incorporation into the packaging material itself is a key strategy in active packaging. atamanchemicals.com The migration of antioxidants from the packaging to the food surface can help to inhibit oxidation. mdpi.com
Research into the diffusion behavior of antioxidants like this compound in polymers such as high-density polyethylene (HDPE) is crucial for optimizing their performance in active packaging. researchgate.net Understanding the rate of diffusion is essential to ensure a controlled and effective release of the antioxidant over time, thereby protecting the food product throughout its shelf life. researchgate.net
Studies have shown that antioxidants can be incorporated into packaging materials to protect fatty foods from rancidity and preserve the quality of the packaged goods. mcc-hamburg.deatamanchemicals.com The low volatility and resistance to extraction of this compound make it a suitable candidate for such applications. azelis.comknowde.com Furthermore, its use in food contact materials is approved in many countries. specialchem.com
Q & A
Q. What is the molecular mechanism by which Irganox 1035 functions as an antioxidant in polyolefins?
this compound operates through two primary mechanisms: (1) its hindered phenolic group scavenges free radicals generated during polymer oxidation, and (2) its sulfur-containing structure decomposes hydroperoxides into stable, non-radical products. This dual functionality is critical for preventing chain scission and maintaining polymer integrity during thermal processing and long-term use. Experimental validation often involves electron paramagnetic resonance (EPR) spectroscopy to detect radical scavenging and accelerated aging tests to measure hydroperoxide decomposition .
Q. What analytical techniques are recommended for quantifying this compound in polymer matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 275 nm) is widely used due to its sensitivity. Gas chromatography-mass spectrometry (GC-MS) is employed after derivatization to improve volatility. Fourier-transform infrared spectroscopy (FTIR) can identify characteristic functional groups (e.g., phenolic -OH at 3600 cm⁻¹). Sample preparation typically involves solvent extraction (e.g., refluxing in toluene) followed by filtration and concentration .
Q. How does this compound minimize color formation in polyolefins during extrusion?
Color formation arises from oxidation byproducts such as quinones. This compound reduces chromophore generation by suppressing oxidation pathways. Studies using colorimetry (CIE Lab) and UV-Vis spectroscopy show lower yellowness indices (ΔYI < 2) in stabilized polymers compared to unstabilized controls. Compatibility with polymer matrices also reduces phase separation, which can exacerbate discoloration .
Q. What are the recommended storage conditions to preserve this compound’s stability?
Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C, away from moisture and direct sunlight. Stability studies indicate negligible degradation (<1% over 12 months) under these conditions. Prolonged exposure to humidity (>60% RH) can induce agglomeration, reducing dispersibility in polymers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across different polymer matrices?
Discrepancies often arise from variations in polymer crystallinity, processing temperatures, and analytical methods. For example, in low-crystallinity LDPE, this compound’s mobility enhances antioxidant efficacy, whereas in semi-crystalline HDPE, restricted diffusion may reduce performance. Researchers should standardize testing protocols (e.g., oxidative induction time [OIT] via DSC per ASTM D3895) and report polymer crystallinity (via XRD or DSC) alongside antioxidant retention data (via HPLC) .
Q. What experimental designs are effective for evaluating synergistic effects between this compound and thioether antioxidants like Irganox PS 800?
A factorial design comparing formulations with this compound (0.2–0.4%), Irganox PS 800 (0.2–0.4%), and their combinations can isolate synergistic effects. Key metrics include OIT, tensile strength retention after thermal aging, and carbonyl index (FTIR). Statistical tools like ANOVA help identify significant interactions. Synergy is typically observed at 1:1 ratios due to complementary radical scavenging and peroxide decomposition mechanisms .
Q. How can computational modeling predict this compound’s long-term stability in novel polymer blends?
Molecular dynamics (MD) simulations can model diffusion coefficients of this compound in polymer matrices, correlating with experimental OIT data. Quantitative structure-property relationship (QSPR) models predict antioxidant efficacy based on solubility parameters and Hansen solubility spheres. Validation requires accelerated aging tests (e.g., 150°C for 500 hours) and HPLC quantification of residual antioxidant .
Q. What methodologies detect and quantify this compound degradation products in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies degradation byproducts (e.g., sulfoxides or fragmented phenolic derivatives). Solid-phase extraction (SPE) pre-concentrates analytes from water or soil extracts. Studies in microplastic-contaminated environments use isotope-labeled this compound as an internal standard to account for matrix effects .
Q. How does the presence of carbon black influence this compound’s antioxidant performance in XLPE cables?
Carbon black can adsorb this compound, reducing its effective concentration. Researchers use X-ray photoelectron spectroscopy (XPS) to map antioxidant distribution and quantify surface adsorption. Formulation adjustments (e.g., increasing this compound to 0.4% or adding dispersants like stearic acid) mitigate this issue. Comparative OIT tests in carbon-black-filled vs. unfilled XLPE validate improvements .
Q. What toxicological assessments are critical for lab safety when handling this compound?
Acute toxicity studies (OECD Guideline 423) indicate an oral LD50 > 2000 mg/kg in rats, classifying it as low toxicity. However, chronic exposure risks (e.g., respiratory irritation from dust) require controls like fume hoods and PPE. In vitro assays (e.g., Ames test) confirm no mutagenicity. Environmental toxicity studies focus on biodegradation pathways using soil microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
